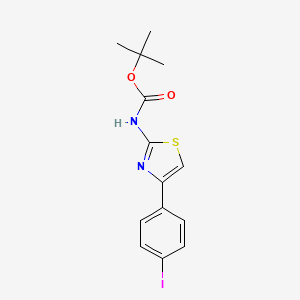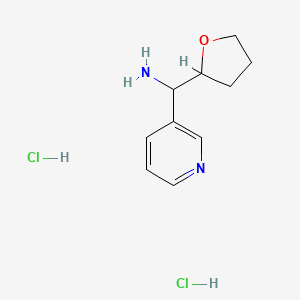
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Oxolane Ring: This can be achieved through the cyclization of a suitable diol or halohydrin precursor.
Attachment of the Pyridine Ring: This step involves the formation of a carbon-nitrogen bond between the oxolane ring and the pyridine ring, often through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or oxolane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as acting as a ligand for certain receptors.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(Pyridin-3-yl)methanamine: Lacks the oxolane ring, which may affect its reactivity and biological activity.
1-(Oxolan-2-yl)methanamine: Lacks the pyridine ring, which may influence its chemical properties and applications.
Uniqueness
1-(Oxolan-2-yl)-1-(pyridin-3-yl)methanamine dihydrochloride is unique due to the presence of both the oxolane and pyridine rings, which confer distinct chemical and biological properties
特性
分子式 |
C10H16Cl2N2O |
|---|---|
分子量 |
251.15 g/mol |
IUPAC名 |
oxolan-2-yl(pyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c11-10(9-4-2-6-13-9)8-3-1-5-12-7-8;;/h1,3,5,7,9-10H,2,4,6,11H2;2*1H |
InChIキー |
YPVCCJSKQCCAJZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)C(C2=CN=CC=C2)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


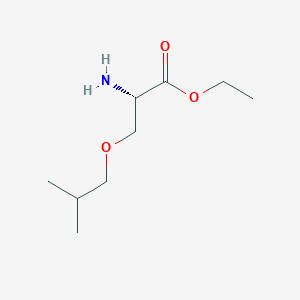

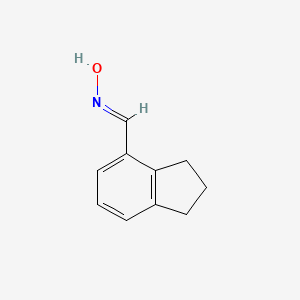
![6-Azaspiro[3.4]octane-5-carboxylic acid](/img/structure/B15305768.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B15305789.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B15305791.png)



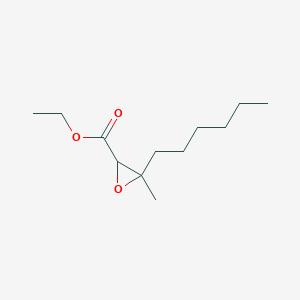
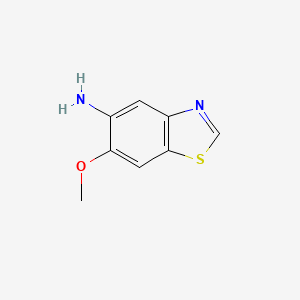
![Methyl 3-((7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-yl)amino)propanoate](/img/structure/B15305818.png)
